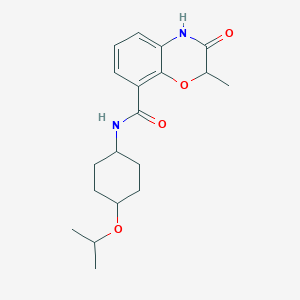
4-(3,5-dimethylpyrazol-1-yl)-N-(4-methyloxan-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylpyrazol-1-yl)-N-(4-methyloxan-4-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a 3,5-dimethylpyrazol-1-yl group and a 4-methyloxan-4-yl group. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N-(4-methyloxan-4-yl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of 3,5-dimethylpyrazole, which is then reacted with 4-methyloxan-4-ylamine to form the intermediate. This intermediate is subsequently coupled with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethylpyrazol-1-yl)-N-(4-methyloxan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The benzamide core allows for substitution reactions, where functional groups can be replaced with others using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Scientific Research Applications
4-(3,5-Dimethylpyrazol-1-yl)-N-(4-methyloxan-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N-(4-methyloxan-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3,5-Dimethylpyrazol-1-yl)benzamide: Lacks the 4-methyloxan-4-yl group, resulting in different chemical properties and applications.
N-(4-Methyloxan-4-yl)benzamide:
Uniqueness: The presence of both the 3,5-dimethylpyrazol-1-yl and 4-methyloxan-4-yl groups in 4-(3,5-dimethylpyrazol-1-yl)-N-(4-methyloxan-4-yl)benzamide imparts unique chemical properties, making it more versatile and valuable for specific applications compared to its analogs.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-(4-methyloxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-12-14(2)21(20-13)16-6-4-15(5-7-16)17(22)19-18(3)8-10-23-11-9-18/h4-7,12H,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHNOMJGUJQYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3(CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Ethyl-3-fluorophenyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7151320.png)
![N-(4-ethyl-3-fluorophenyl)-2,4-dioxo-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-7-carboxamide](/img/structure/B7151328.png)

![2-(carbamoylamino)-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B7151346.png)
![N-[(1-cyclopropylcyclopropyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7151352.png)
![N-[(4-chloro-2-ethoxyphenyl)methyl]-5-cyclopropyl-1-methylpyrazole-3-carboxamide](/img/structure/B7151355.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-5-fluoro-2-methylbenzamide](/img/structure/B7151370.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-4-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B7151372.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide](/img/structure/B7151386.png)
![4-(difluoromethyl)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide](/img/structure/B7151389.png)

![1-Benzyl-4-[2-(2-hydroxypropyl)pyrrolidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B7151409.png)
![3-[4-(2-methylpropyl)phenyl]-N-(2-sulfamoylethyl)propanamide](/img/structure/B7151418.png)
![N,N-dimethyl-2-[(1-propanoylpiperidine-3-carbonyl)amino]pyridine-4-carboxamide](/img/structure/B7151423.png)
